1,3-Benzoxazole, 2-[1-[(4-methyl-5-thiazolyl)carbonyl]-4-piperidinyl]-
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Overview
Description
4-(1,3-BENZOXAZOL-2-YL)PIPERIDINOMETHANONE: is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZOXAZOL-2-YL)PIPERIDINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include thionyl chloride, phosphorus oxychloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors and automated systems to ensure precise control over reaction parameters. Industrial methods also focus on the purification of the final product, often employing techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution: The compound is also prone to substitution reactions, particularly nucleophilic substitutions, where functional groups on the benzoxazole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents include acids, bases, and various organic solvents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms. Biology: In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential. Medicine: The compound is of interest in medicinal chemistry for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Industry: In industrial applications, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZOXAZOL-2-YL)PIPERIDINOMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness: What sets 4-(1,3-BENZOXAZOL-2-YL)PIPERIDINOMETHANONE apart is its unique combination of benzoxazole, piperidine, and thiazole rings. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C17H17N3O2S/c1-11-15(23-10-18-11)17(21)20-8-6-12(7-9-20)16-19-13-4-2-3-5-14(13)22-16/h2-5,10,12H,6-9H2,1H3 |
InChI Key |
WSMAIBBZTDFJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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